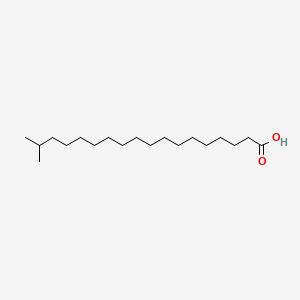

17-Methylstearic acid

説明

17-Methyloctadecanoic acid has been reported in Monascus purpureus, Ectyoplasia ferox, and other organisms with data available.

特性

IUPAC Name |

17-methyloctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETXGSGCWODRAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181695 |

Source

|

| Record name | Octadecanoic acid, 17-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2724-59-6 |

Source

|

| Record name | 17-Methyloctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Methyloctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 17-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-Methylstearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-METHYLOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU8PPF0P2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-Methyloctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 17-Methylstearic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural occurrences of 17-methylstearic acid (isooctadecanoic acid), a branched-chain fatty acid of interest for its unique physical properties and potential biological activities. This guide details its primary sources, quantitative data, biosynthetic pathways, and the experimental protocols required for its isolation and analysis.

Introduction to 17-Methylstearic Acid

17-Methylstearic acid is a saturated fatty acid with a methyl group at the antepenultimate carbon atom, classifying it as an iso-fatty acid. This seemingly minor structural modification significantly impacts its physical properties, such as its melting point, which is lower than that of its straight-chain analog, stearic acid. These properties influence the fluidity of cell membranes where it is incorporated. Its presence is a key chemotaxonomic marker in certain bacterial species and its biological roles are an active area of research.

Primary Natural Sources

17-Methylstearic acid is predominantly of microbial origin and is found in organisms that consume or host these microbes. The primary natural sources are detailed below.

Bacteria

Bacteria are the most significant producers of 17-methylstearic acid and other branched-chain fatty acids. These fatty acids are integral components of their cell membrane lipids, modulating membrane fluidity.[1] The presence and relative abundance of specific branched-chain fatty acids are so characteristic that they are widely used for bacterial identification and taxonomy.[1] Genera known to contain 17-methylstearic acid include Phyllobacterium and Clavibacter.[2]

Ruminant Fats and Dairy Products

Due to microbial fermentation in the rumen, 17-methylstearic acid is present in the meat and milk of ruminant animals such as cattle, sheep, and goats. Rumen bacteria synthesize odd and branched-chain fatty acids, which are subsequently absorbed by the animal and incorporated into their tissues and milk fat.[3][4] Consequently, mutton tallow, beef, and various dairy products are notable dietary sources of this fatty acid.[3] The concentration of these fatty acids in milk can be influenced by factors such as the animal's diet, breed, and stage of lactation.[5][6]

Other Sources

17-Methylstearic acid has also been identified in a variety of other natural sources, though typically in lower concentrations. These include:

-

Marine Organisms: Certain marine sponges and other invertebrates have been found to contain this fatty acid.

-

Plants and Fungi: It has been detected in the aerial parts of plants like Cistus ladanifer and in some mushroom species, such as C. cornucopioides.

Quantitative Data

The concentration of 17-methylstearic acid varies significantly among different natural sources. The following table summarizes available quantitative data from the literature.

| Natural Source Category | Organism/Product | Sample Type | Concentration of 17-Methylstearic Acid (% of Total Fatty Acids) |

| Bacteria | Clavibacter michiganensis subsp. michiganensis | Whole Cell | 21.3% (as anteiso-17:0) |

| Ruminant Meat | Beef (generic) | Adipose and Intramuscular Fat | Present, but often grouped with other branched-chain fatty acids. |

| Lamb (generic) | Adipose and Intramuscular Fat | Present, but often grouped with other branched-chain fatty acids. | |

| Dairy Products | Bovine Milk | Milk Fat | Typically < 1% of total fatty acids. |

Note: Data for ruminant meat and dairy can vary widely based on the animal's diet. The data for C. michiganensis refers to anteiso-17:0, which is structurally similar and often analyzed alongside iso-fatty acids.[2]

Biosynthesis and Experimental Protocols

Biosynthesis of Branched-Chain Fatty Acids in Bacteria

The synthesis of iso- and anteiso-fatty acids in bacteria shares the same core enzymatic machinery as straight-chain fatty acid synthesis, differing only in the initial primer molecule used. For iso-fatty acids like 17-methylstearic acid, the synthesis is initiated by a branched-chain primer derived from the catabolism of amino acids.

Caption: Biosynthesis pathway of branched-chain fatty acids in bacteria.

Experimental Protocols

The analysis of 17-methylstearic acid requires lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC), often coupled with mass spectrometry (MS) or flame ionization detection (FID).

The following diagram illustrates the typical workflow for the analysis of fatty acids from a biological sample.

Caption: General experimental workflow for fatty acid methyl ester (FAME) analysis.

This protocol is adapted from standard methods for bacterial fatty acid analysis.[1][7]

1. Cell Harvesting and Lysis:

-

Harvest bacterial cells from culture by centrifugation (e.g., 4,000 x g for 10 minutes).

-

Wash the cell pellet with a suitable buffer or minimal medium to remove residual media components.

-

Resuspend the pellet in a glass tube.

2. Saponification (Lipid Release):

-

Add 1.0 mL of saponification reagent (e.g., 45g NaOH, 150mL methanol, 150mL distilled water) to the cell pellet.[1]

-

Add a known amount of an internal standard (e.g., pentadecanoic acid, C15:0, or heptadecanoic acid, C17:0) for quantification.[7]

-

Seal the tube tightly with a Teflon-lined cap and heat in a boiling water bath for 30 minutes, with vigorous vortexing at the 5-minute mark.[1]

-

Cool the tube to room temperature.

3. Methylation (Derivatization):

-

Add 2.0 mL of a methylation reagent (e.g., 325mL 6.0N HCl and 275mL methanol).[1]

-

Seal the tube and heat at 80°C for 10 minutes. This step is time and temperature-critical.[1]

-

Cool the tube rapidly in cold water.

4. Extraction:

-

Add 1.25 mL of an extraction solvent (e.g., 1:1 methyl-tert-butyl ether and hexane).

-

Tumble or gently mix for 10 minutes.

-

Centrifuge at low speed to separate the phases.

-

Transfer the upper organic phase containing the FAMEs to a clean GC vial.

5. Base Wash (Optional but Recommended):

-

Add 3.0 mL of a dilute base wash solution (e.g., 10.8g NaOH in 900mL distilled water) to the organic phase.[1]

-

Tumble for 5 minutes.

-

Transfer the final organic phase to a GC vial for analysis.

6. GC-MS/FID Analysis Conditions (Example):

-

Column: Agilent DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Injection: 1 µL, split ratio (e.g., 10:1).[7]

-

Oven Program: Start at 100°C, ramp to 250°C at a rate of 5-15°C/min, and hold for a final period.[10]

-

Detector: FID at 270-300°C or MS with a source temperature of 230°C.[1][8]

This protocol provides a rapid method for analyzing fatty acids in milk.[8][11]

1. Sample Preparation:

-

Place 0.5 mL of a liquid milk sample into a 20 mL vial.[8]

-

Add a known amount of internal standard.

2. Simultaneous Extraction and Methylation (Base Catalysis):

-

Add 10 mL of hexane and 1 mL of 0.5 M sodium methoxide in methanol.[8]

-

Alternatively, a recommended one-step protocol uses 0.2 M methanolic KOH at 50°C for 20 minutes, which is effective for milk triglycerides and benign for conjugated linoleic acids.[11]

-

Vortex vigorously for 1-2 minutes.

-

Allow the phases to separate.

3. Sample Collection and Analysis:

-

Carefully extract the clear upper hexane layer, which contains the FAMEs.

-

Transfer the hexane layer to a GC vial.

-

Analyze using GC-FID or GC-MS with conditions similar to those described for bacterial analysis. A polar column (e.g., DB-WAX) is often preferred for resolving the complex mixture of fatty acids in milk.[8]

Conclusion

17-Methylstearic acid is a naturally occurring branched-chain fatty acid with primary sources in the microbial world, particularly bacteria. Its presence is propagated through the food chain, leading to its accumulation in ruminant-derived products like meat and milk. The analysis and quantification of this fatty acid rely on well-established lipid extraction and gas chromatography techniques. The detailed protocols and biosynthetic context provided in this guide offer a comprehensive resource for researchers investigating the properties, metabolism, and potential applications of 17-methylstearic acid.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acids in bovine milk fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Composition of Grain- and Grass-Fed Beef and Their Nutritional Value and Health Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors associated with the concentration of fatty acids in the milk from grazing dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. megalac.com [megalac.com]

- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. static.igem.org [static.igem.org]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 17-Methylstearic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthetic pathway of 17-methylstearic acid, an anteiso-branched-chain fatty acid (BCFA). It details the enzymatic steps, precursor molecules, and regulatory aspects of its synthesis, primarily in bacterial systems where it is a significant component of membrane lipids.

The Biosynthesis Pathway of 17-Methylstearic Acid

17-Methylstearic acid (anteiso-C18:0) is a saturated fatty acid characterized by a methyl branch on the antepenultimate carbon atom (carbon 17). Its synthesis is a variation of the general fatty acid synthase (FAS) pathway, utilizing a specific branched-chain primer derived from the amino acid L-isoleucine.[1][2] The pathway can be divided into two main stages: primer synthesis and chain elongation.

Stage 1: Primer Synthesis

The formation of the unique branched-chain starter unit, 2-methylbutyryl-CoA, is the defining initial step for all odd-carbon-number anteiso-fatty acids, including 17-methylstearic acid.

-

Transamination of L-Isoleucine: The pathway begins with the essential amino acid L-isoleucine. A Branched-Chain Amino Acid Aminotransferase (BCAT) catalyzes the removal of the amino group from L-isoleucine, converting it to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate.[3]

-

Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation to form 2-methylbutyryl-CoA. This crucial reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a multi-enzyme complex found in the mitochondrial inner membrane in eukaryotes and in the cytoplasm of bacteria.[4][5] This complex requires several coenzymes, including thiamine pyrophosphate (TPP), lipoic acid, FAD, and NAD+.[5] In some bacteria, a simpler enzyme, Branched-Chain α-Keto Acid Decarboxylase (BCKA) , may perform this function.[3]

Stage 2: Chain Elongation by the Type II Fatty Acid Synthase (FAS II) System

Once the 2-methylbutyryl-CoA primer is formed, it enters the iterative fatty acid elongation cycle. Bacteria utilize the Type II FAS system, where each reaction is catalyzed by a discrete, monofunctional enzyme.

-

Initiation of Synthesis: The cycle is initiated by β-ketoacyl-acyl carrier protein synthase III (FabH) . This enzyme catalyzes the crucial condensation of the 2-methylbutyryl-CoA primer with malonyl-ACP (Acyl Carrier Protein), the two-carbon donor for elongation. The substrate specificity of FabH is a key determinant in the synthesis of branched-chain versus straight-chain fatty acids.[1][6] Organisms that produce high levels of BCFAs possess FabH enzymes with a higher affinity for branched-chain acyl-CoA primers.[1][7]

-

Iterative Elongation Cycles: The resulting β-ketoacyl-ACP molecule undergoes a series of reduction, dehydration, and a second reduction to form a saturated acyl-ACP, now two carbons longer. This cycle is catalyzed by the following core FAS II enzymes:

-

β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group, using NADPH as the reducing agent.

-

β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the intermediate to create a double bond.

-

Enoyl-ACP reductase (FabI): Reduces the double bond to form a saturated acyl-ACP, also using NADPH or NADH.

-

This saturated acyl-ACP chain then serves as the substrate for the next condensation reaction, this time catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF) , with another molecule of malonyl-ACP.

-

Termination: This cyclical process of two-carbon additions repeats six more times. Starting with the 5-carbon primer (2-methylbutyryl-ACP), seven cycles of elongation add a total of 14 carbons (7 x 2C), resulting in the final 19-carbon fatty acid chain. The nomenclature of fatty acids numbers from the carboxyl carbon, so the final product is 17-methylstearic acid attached to ACP. A thioesterase then cleaves the fatty acid from the ACP, releasing the final product.

The overall stoichiometry for the synthesis of 17-methylstearic acid is:

-

1 2-Methylbutyryl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → 1 17-Methylstearic Acid + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O

Visualization of the Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of 17-methylstearic acid, from its amino acid precursor to the final fatty acid product.

Caption: Biosynthesis pathway of 17-Methylstearic Acid.

Quantitative Data

Quantitative data for the complete biosynthetic pathway of 17-methylstearic acid is not extensively available in the literature. However, kinetic parameters for key enzymes and the relative abundance of the final product have been reported in various bacterial species.

Table 1: Kinetic Parameters for Staphylococcus aureus FabH

S. aureus membranes are rich in branched-chain fatty acids, making its FabH enzyme a relevant model for studying the initiation of anteiso-fatty acid synthesis. The data below shows the enzyme's preference for branched-chain primers over the straight-chain primer acetyl-CoA.

| Substrate (Primer) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Isobutyryl-CoA (iso-C4) | 37 | 1.1 | 29,700 |

| Butyryl-CoA (n-C4) | 20 | 0.9 | 45,000 |

| Acetyl-CoA (n-C2) | 373 | 0.4 | 1,070 |

Data sourced from the crystal structure and substrate specificity analysis of S. aureus FabH.[1] Note: Kinetic data for 2-methylbutyryl-CoA was not explicitly provided in this study, but isobutyryl-CoA serves as a proxy for a branched-chain primer.

Table 2: Relative Abundance of 17-Methylstearic Acid in Bacteria

The percentage of 17-methylstearic acid (a17:0) varies significantly among bacterial species and can be influenced by growth conditions such as temperature.

| Bacterial Species | Growth Condition | Relative Abundance of a17:0 (% of total fatty acids) |

| Desulfovibrio alaskensis | Standard Growth | ~5-10% |

| Bacillus subtilis | 37°C | Varies, often a major component |

| Streptomyces spp. | Standard Growth | Can be a significant component |

Data is compiled from general literature on bacterial fatty acid composition.[2][8] Exact percentages are highly dependent on the specific strain and precise culture conditions.

Experimental Protocols

The study of 17-methylstearic acid biosynthesis involves the analysis of fatty acid profiles and the characterization of key enzymes.

Protocol 1: Analysis of Cellular Fatty Acid Composition

This protocol details the extraction of total cellular lipids and their conversion to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

A. Lipid Extraction (Modified Bligh-Dyer Method)

-

Cell Harvesting: Harvest bacterial cells from a liquid culture (e.g., 50 mL) by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet once with an equal volume of cold phosphate-buffered saline (PBS) to remove residual media.

-

Lysis & Extraction: Resuspend the pellet in 1 mL of PBS. Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 15 minutes to lyse cells and solubilize lipids.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

B. Transesterification to FAMEs

-

Methanolysis: Resuspend the dried lipid extract in 2 mL of 2.5% H₂SO₄ in anhydrous methanol.

-

Heating: Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.

-

Extraction of FAMEs: After cooling to room temperature, add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly for 2 minutes.

-

Collection: Centrifuge briefly to separate phases. Collect the upper hexane layer, which contains the FAMEs. Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.

-

Final Preparation: Evaporate the hexane under nitrogen and resuspend the FAMEs in a small, known volume of hexane (e.g., 100 μL) for GC-MS analysis.

C. GC-MS Analysis

-

Injection: Inject 1 μL of the FAME sample into a gas chromatograph equipped with a mass spectrometer.

-

Column: Use a suitable polar capillary column (e.g., DB-23 or similar) for the separation of FAMEs.

-

GC Program: Set an appropriate temperature program for the GC oven to effectively separate the different FAMEs. (e.g., initial temp 80°C, ramp to 170°C at 10°C/min, then ramp to 230°C at 5°C/min, hold for 5 min).

-

MS Detection: The mass spectrometer will identify individual FAMEs based on their characteristic fragmentation patterns and retention times, which can be compared to known standards. Quantification is achieved by integrating the peak areas.

Protocol 2: In Vitro Assay for Fatty Acid Synthase (FAS) Activity

This protocol measures the overall activity of the FAS II system by monitoring the consumption of NADPH, which is required for the two reductive steps in the elongation cycle.

A. Preparation of Cell-Free Extract

-

Cell Growth and Harvest: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash the pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Lysis: Resuspend the cells in lysis buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, 1 mM EDTA, pH 7.5) and lyse the cells using a French press or sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the FAS enzymes.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

B. NADPH Consumption Assay

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

0.1 mM NADPH

-

0.1 mM NADH

-

0.1 mM Acetyl-CoA (or 2-methylbutyryl-CoA for specific assay)

-

0.1 mM Malonyl-CoA

-

Purified Acyl Carrier Protein (ACP), if necessary

-

Cell-free extract (e.g., 50-100 μg total protein)

-

-

Measurement: Place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) at a constant temperature (e.g., 30°C).

-

Initiation: Start the reaction by adding malonyl-CoA.

-

Calculation: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). The specific activity can be expressed as nmol of NADPH consumed per minute per mg of protein.

Logical and Experimental Workflow

The following diagram outlines the logical workflow for investigating the biosynthesis of 17-methylstearic acid in a target organism.

Caption: Workflow for studying 17-methylstearic acid biosynthesis.

References

- 1. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Enhanced production of branched-chain fatty acids by replacing β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship of primer specificity of fatty acid de novo synthetase to fatty acid composition in 10 species of bacteria and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and history of 17-Methylstearic acid.

An In-Depth Technical Guide to 17-Methylstearic Acid: Discovery, History, and Scientific Core

Abstract

17-Methylstearic acid, also known as isononadecanoic acid, is a branched-chain fatty acid (BCFA) with a methyl group at the 17th carbon position.[1] This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and key experimental protocols for its synthesis and analysis. It also explores its biological significance, particularly its role as a component of bacterial cell membranes and its potential involvement in metabolic signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

17-Methylstearic acid is a saturated fatty acid with the chemical formula C19H38O2.[1][2] Unlike its linear isomer, stearic acid, the presence of a methyl branch gives it unique physical and chemical properties, such as a lower melting point and altered solubility.[2] It is often found as a component of "isostearic acid," a commercial mixture of various branched-chain isomers of octadecanoic acid. This guide will focus on the specific properties, synthesis, and biological relevance of the 17-methyl isomer.

Discovery and History

The first synthesis of 17-methyloctadecanoic acid was reported by James Cason in 1942, marking a significant step in the study of branched-chain fatty acids.[3] Cason's work provided a foundational methodology for synthesizing this class of compounds, which were known to be present in natural sources like wool fat.

The broader history of 17-methylstearic acid is intertwined with the development of "isostearic acid," a mixture of branched C18 fatty acids. Commercial production of isostearic acid began as a byproduct of the dimerization of oleic acid using clay catalysts. While the primary goal was the production of dimer acids, the monomeric fraction was found to be rich in branched-chain fatty acids. This fraction, after hydrogenation, yielded the commercial product known as isostearic acid, of which 17-methylstearic acid is a component.

Physicochemical Properties

A compilation of the key physicochemical properties of 17-methylstearic acid is presented in Table 1.

Table 1: Physicochemical Properties of 17-Methylstearic Acid

| Property | Value | Reference |

| Molecular Formula | C19H38O2 | [1][2] |

| Molecular Weight | 298.5 g/mol | [1][2] |

| CAS Number | 2724-59-6 | [1] |

| IUPAC Name | 17-methyloctadecanoic acid | [1] |

| Synonyms | Isononadecanoic acid, 17-Methylstearic acid | [1] |

| Melting Point | 66.5-67.8 °C | [2] |

| Boiling Point | Estimated at high temperatures | |

| Density | 0.8865 g/cm³ at 70°C (estimated) | [2] |

| Refractive Index | 1.4466 (estimated) | [2] |

| Solubility | Limited in water, soluble in organic solvents |

Experimental Protocols

Synthesis of 17-Methylstearic Acid

While the original synthesis by Cason in 1942 laid the groundwork, modern approaches offer more refined methods. A general workflow for a modern synthesis, adapted from methodologies for similar branched-chain fatty acids, is presented below.[4]

Protocol 4.1.1: Synthesis of 17-Methylstearic Acid (General Approach)

-

Alkylation: Start with a suitable long-chain alkyl halide, such as 1-bromo-15-methylheptadecane.

-

Grignard Reaction: Prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous diethyl ether.

-

Carbonation: React the Grignard reagent with solid carbon dioxide (dry ice) to form the carboxylate salt.

-

Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and yield 17-methylstearic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or a petroleum ether/methylene chloride mixture) or by chromatography.[5][6]

A schematic of a potential synthetic workflow is provided in Figure 1.

References

- 1. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. 17-methyloctadecanoic acid [webbook.nist.gov]

- 4. The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for the immunosuppressive action of stearic acid on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

17-Methylstearic Acid: A Potential Biomarker on the Frontier of Lipidomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Methylstearic acid, a branched-chain saturated fatty acid, has emerged as a molecule of interest in the field of lipidomics. While research into its specific roles in human health and disease is still in its nascent stages, its unique structure and potential origins from both exogenous sources and endogenous microbial metabolism suggest it could hold significant value as a biomarker. This technical guide provides a comprehensive overview of the current understanding of 17-methylstearic acid, including its fundamental properties, established analytical methodologies, and a critical evaluation of its potential as a clinical biomarker. The conspicuous absence of dedicated studies investigating 17-methylstearic acid as a biomarker for specific diseases presents a compelling opportunity for future research, particularly in the context of cardiometabolic and gut microbiome-related disorders.

Introduction: Distinguishing 17-Methylstearic Acid

It is imperative to first distinguish 17-methylstearic acid from its isomer, margaric acid (heptadecanoic acid or 17:0). Margaric acid is an odd-chain saturated fatty acid that has been inversely associated with the risk of type 2 diabetes and cardiovascular disease[1][2]. In contrast, 17-methylstearic acid is a branched-chain fatty acid, a structural characteristic that can significantly influence its metabolic fate and biological activity. This structural difference is key to understanding its potential as a unique biomarker.

Key Characteristics of 17-Methylstearic Acid:

| Characteristic | Description |

| Chemical Structure | A C19 saturated fatty acid with a methyl group at the 17th carbon position (an iso-branched structure). |

| Common Sources | Found in mutton tallow and has been identified in certain microorganisms and the meibomian glands of mice. |

| Metabolism | Specific metabolic pathways in humans are not well-elucidated. Its branched structure may lead to different metabolic processing compared to straight-chain fatty acids. |

The Current Landscape: A Dearth of Direct Biomarker Evidence

A thorough review of the existing scientific literature reveals a significant gap in research directly investigating 17-methylstearic acid as a biomarker for human diseases. While studies on microbial fatty acid profiles suggest that branched-chain fatty acids can be disease-specific, direct evidence linking circulating or tissue levels of 17-methylstearic acid to any particular pathology is currently lacking[3]. The potential for 17-methylstearic acid to serve as a biomarker is, therefore, largely speculative at present and represents a promising avenue for future investigation.

A Hypothetical Framework: Potential as a Gut Microbiome-Derived Biomarker

The presence of 17-methylstearic acid in microorganisms opens the possibility that it could serve as a biomarker of gut microbiome composition and function. The gut microbiota plays a crucial role in health and disease, and its metabolic products can enter systemic circulation and influence host physiology[4][5][6].

dot graph "Potential_Biomarker_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];

// Node Definitions Diet [label="Dietary Intake\n(e.g., Ruminant Fats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gut_Microbiota [label="Gut Microbiota\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Endogenous_Synthesis [label="Endogenous Synthesis\n(Microbial)", fillcolor="#F1F3F4", fontcolor="#202124"]; Systemic_Circulation [label="Systemic Circulation\n(Plasma/Serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipose_Tissue [label="Adipose Tissue\nStorage", fillcolor="#FBBC05", fontcolor="#202124"]; Disease_State [label="Disease State\n(e.g., Metabolic Syndrome,\nInflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomarker_Measurement [label="Biomarker\nMeasurement", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Diet -> Gut_Microbiota; Gut_Microbiota -> Endogenous_Synthesis; Endogenous_Synthesis -> Systemic_Circulation; Systemic_Circulation -> Adipose_Tissue; Systemic_Circulation -> Disease_State [color="#EA4335"]; Adipose_Tissue -> Disease_State [color="#EA4335"]; Disease_State -> Systemic_Circulation [style=dashed, color="#EA4335"]; Disease_State -> Adipose_Tissue [style=dashed, color="#EA4335"]; Systemic_Circulation -> Biomarker_Measurement; Adipose_Tissue -> Biomarker_Measurement; } Hypothesized pathway of 17-methylstearic acid as a biomarker.

This diagram illustrates the potential pathways through which 17-methylstearic acid from dietary sources or gut microbiota metabolism could enter systemic circulation and be stored in tissues, with its levels potentially reflecting a particular disease state.

Experimental Protocols for the Analysis of 17-Methylstearic Acid

The quantitative analysis of 17-methylstearic acid in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for fatty acid analysis.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect blood samples (plasma or serum) or adipose tissue biopsies under standardized conditions.

-

Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction:

-

Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

-

Add water or a saline solution to induce phase separation.

-

The lower organic phase containing the lipids is collected.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acid must be derivatized to a more volatile ester form, typically a methyl ester.

-

Transesterification:

-

Add a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl to the dried lipid extract.

-

Heat the mixture to facilitate the reaction.

-

Alternatively, a base-catalyzed method using sodium methoxide can be employed.

-

-

Extraction of FAMEs:

-

After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to extract the FAMEs.

-

The organic layer containing the FAMEs is collected and may be concentrated under a stream of nitrogen.

-

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=vee, penwidth=1.0];

// Node Definitions Sample [label="Biological Sample\n(Plasma, Adipose Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(Folch/Bligh-Dyer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization to FAMEs\n(e.g., BF3-Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification & Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data_Analysis; } Generalized workflow for 17-methylstearic acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph:

-

Column: A polar capillary column (e.g., a polyethylene glycol or biscyanopropyl polysiloxane phase) is typically used for FAME separation.

-

Injector: Split/splitless inlet.

-

Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) is standard for FAME analysis.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Detection: The instrument is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Mass Spectrometry Fragmentation of Branched-Chain Fatty Acid Methyl Esters

The mass spectrum of 17-methylstearic acid methyl ester will exhibit characteristic fragmentation patterns that allow for its identification. For iso-branched fatty acids, a prominent fragment ion corresponding to the loss of the terminal isopropyl group ([M-43]+) is often observed.

Future Directions and Conclusion

The potential of 17-methylstearic acid as a biomarker remains an open and intriguing area of research. The lack of dedicated studies highlights a significant opportunity for novel investigations. Future research should focus on:

-

Method Development and Validation: Establishing and validating robust, high-throughput analytical methods for the precise quantification of 17-methylstearic acid in various human biological matrices.

-

Clinical Cohort Studies: Analyzing levels of 17-methylstearic acid in large, well-characterized patient cohorts with metabolic diseases, inflammatory conditions, and cardiovascular diseases to identify potential correlations.

-

Microbiome Studies: Investigating the relationship between the composition of the gut microbiota and circulating levels of 17-methylstearic acid.

-

Mechanistic Studies: Elucidating the specific metabolic pathways and signaling cascades in which 17-methylstearic acid participates.

References

- 1. Frontiers | Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies [frontiersin.org]

- 2. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Presence of 17-Methylstearic Acid in Marine Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse group of lipids found throughout the marine environment, playing crucial roles in membrane fluidity, energy storage, and cellular signaling. Among these, 17-methylstearic acid, an iso-branched saturated fatty acid, has been identified in various marine organisms, often indicating a bacterial origin or a diet rich in bacterially-derived organic matter. This technical guide provides a comprehensive overview of the known occurrences of 17-methylstearic acid in marine life, detailing quantitative data, the experimental protocols for its identification, and its potential role in cellular signaling pathways. This information is critical for researchers in marine biology, natural product chemistry, and drug development seeking to understand the distribution and potential applications of this unique fatty acid.

Quantitative Occurrence of 17-Methylstearic Acid

The presence of 17-methylstearic acid (iso-C18:0) has been documented in several marine organisms, particularly in sponges, where it is often associated with symbiotic bacteria. The following table summarizes the quantitative data available from scientific literature.

| Marine Organism (Phylum) | Species | Tissue/Fraction Analyzed | Method of Analysis | 17-Methylstearic Acid (% of Total Fatty Acids) | Reference |

| Porifera (Sponge) | Myrmekioderma rea | Phospholipids | GC-MS | 23.0 | [1][2][3][4] |

| Porifera (Sponge) | Dragmacidon alvarezae | Phospholipids | GC-MS | 10.7 | [1][2][3][4] |

| Porifera (Sponge) | Ptilocaulis walpersi | Phospholipids | GC-MS | 13.5 | [1][2][3][4] |

| Porifera (Sponge) | Axinella corrugata | Phospholipids | GC-MS | 11.5 | [1][2][3][4] |

| Porifera (Sponge) | Dragmacidon reticulatum | Phospholipids | GC-MS | 12.3 | [1][2][3][4] |

| Porifera (Sponge) | Scopalina ruetzleri | Phospholipids | GC-MS | 11.2 | [1][2][3][4] |

Experimental Protocols

The identification and quantification of 17-methylstearic acid in marine organisms involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction: Modified Folch Method

This method is widely used for the efficient extraction of total lipids from marine tissues.[5][6]

-

Homogenization: A known weight of wet or lyophilized tissue is homogenized in a chloroform:methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1.

-

Phase Separation: After homogenization, deionized water is added to the mixture to create a biphasic system (chloroform:methanol:water, 8:4:3, v/v/v). The mixture is vortexed and then centrifuged to facilitate phase separation.

-

Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected. The extraction process can be repeated on the upper phase and tissue pellet to ensure complete lipid recovery. The chloroform extracts are then combined.

-

Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For GC-MS analysis, the fatty acids within the lipid extract are converted to their more volatile methyl esters.

-

Saponification (Optional but recommended for total fatty acids): The lipid extract is heated with a methanolic solution of sodium hydroxide or potassium hydroxide to hydrolyze the ester linkages and release the fatty acids as salts.

-

Methylation:

-

Acid-catalyzed methylation: The fatty acid salts or the total lipid extract are heated with a solution of 1.25 M HCl in methanol or 14% boron trifluoride (BF3) in methanol.[7][8] This reaction converts the free fatty acids to their corresponding methyl esters.

-

The reaction is typically carried out at 60-80°C for 1-2 hours.

-

-

Extraction of FAMEs: After cooling, water and a non-polar solvent like hexane or iso-octane are added. The mixture is vortexed, and the upper organic phase containing the FAMEs is collected.

-

Purification: The FAME extract is washed with a dilute salt solution to remove any remaining catalyst and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the FAMEs are redissolved in a small volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying individual FAMEs.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent) is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the concentration of the sample.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure elution of all compounds.[9][10]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 50-550 is typically used to capture the mass spectra of the FAMEs.

-

-

Identification: 17-methylstearic acid methyl ester is identified by its characteristic retention time and its mass spectrum, which will show a molecular ion peak (M+) at m/z 312 and specific fragmentation patterns characteristic of a branched-chain fatty acid methyl ester. Confirmation is achieved by comparison with a commercial standard.

Signaling Pathways and Biological Activity

While specific signaling pathways for 17-methylstearic acid are not yet fully elucidated, research on branched-chain fatty acids (BCFAs) provides insights into their potential biological roles. BCFAs are known to act as signaling molecules, influencing key cellular processes such as lipid metabolism and inflammation.

Potential Signaling Mechanisms

-

Peroxisome Proliferator-Activated Receptors (PPARs) Activation: BCFAs can act as ligands for PPARs, a group of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[11][12][13] Activation of PPARα, in particular, can lead to increased fatty acid oxidation.

-

Modulation of NF-κB Signaling: Fatty acids can influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[14][15] Some fatty acids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

The potential biological activities of 17-methylstearic acid, inferred from studies on related BCFAs, may include anti-inflammatory and metabolic regulatory effects. Further research is needed to specifically investigate the bioactivity of this compound.

Visualizations

Experimental Workflow

Figure 1. A generalized workflow for the analysis of 17-methylstearic acid from marine organisms.

Potential Signaling Pathway

Figure 2. Potential signaling pathways modulated by branched-chain fatty acids like 17-methylstearic acid.

Conclusion

17-Methylstearic acid is a notable, albeit not abundant, fatty acid in certain marine organisms, particularly sponges, where its presence is likely linked to symbiotic bacteria. The standardized protocols for lipid analysis, primarily GC-MS of FAMEs, provide a robust framework for its detection and quantification. While its specific biological activities and signaling pathways are still under investigation, the broader understanding of branched-chain fatty acids suggests potential roles in metabolic regulation and inflammation. This technical guide serves as a foundational resource for researchers aiming to explore the occurrence and functional significance of 17-methylstearic acid in the marine environment, with potential implications for the discovery of novel bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

- 7. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

17-Methylstearic Acid in Food and Dairy Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, also known as isononadecanoic acid (iso-C19:0), is a branched-chain saturated fatty acid found in various food products, particularly those derived from ruminants. Unlike its straight-chain counterparts, the concentration and metabolic significance of 17-methylstearic acid are less extensively documented. This technical guide provides a comprehensive overview of the current knowledge on 17-methylstearic acid in food and dairy products, including its quantitative levels, analytical methodologies for its determination, and its potential biological roles.

Quantitative Occurrence in Food and Dairy Products

The concentration of 17-methylstearic acid can vary depending on the food source, animal diet, and processing methods. While comprehensive data across all food categories remains an area of active research, existing studies indicate its presence primarily in dairy fat and ruminant meats.

| Food Category | Product | Concentration of 17-Methylstearic Acid | Reference(s) |

| Dairy Products | Bovine Milk Fat | Present, but specific quantitative data is limited. Iso-heptadecanoic acid (iso-C17:0) constitutes about 2% of total fatty acids. | [1] |

| Cheese | Present. Quantitative data for various iso-fatty acids (i-C13:0, i-C14:0, i-C15:0, i-C16:0, i-C17:0, i-C18:0) are available, but specific levels for iso-C19:0 are not widely reported. | [2] | |

| Meat Products | Beef Tallow | Present, but often not individually quantified in standard fatty acid profiles. | [2] |

| Mutton Tallow | Identified as a component. |

Note: The table highlights the need for more targeted quantitative studies to establish a comprehensive database of 17-methylstearic acid concentrations in a wider range of food and dairy products.

Experimental Protocols for Quantification

The accurate quantification of 17-methylstearic acid in complex food matrices requires robust analytical methodologies. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common approach. The general workflow involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC analysis.

Lipid Extraction

A standard Folch or Bligh-Dyer method can be employed for the extraction of total lipids from the food matrix.

-

Workflow for Lipid Extraction:

Caption: General workflow for lipid extraction from food samples.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are saponified to release free fatty acids, which are then esterified to their methyl esters to increase their volatility for GC analysis.

-

Experimental Steps:

-

The lipid extract is dissolved in a known volume of toluene.

-

An internal standard (e.g., a non-naturally occurring odd-chain or isotopically labeled fatty acid) is added for accurate quantification.

-

Methanolic sodium hydroxide is added, and the mixture is heated to saponify the lipids.

-

Boron trifluoride in methanol is added, and the mixture is heated again to methylate the free fatty acids.

-

After cooling, n-heptane and saturated sodium chloride solution are added to extract the FAMEs into the organic phase.

-

The upper heptane layer containing the FAMEs is collected for GC analysis.

-

-

Workflow for FAME Preparation:

Caption: Workflow for the preparation of fatty acid methyl esters (FAMEs).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For specific and sensitive quantification, GC-MS in Selected Ion Monitoring (SIM) mode is recommended.

-

Typical GC-MS Parameters:

-

Column: A polar capillary column (e.g., CP-Sil 88 or similar) is suitable for separating FAMEs, including branched-chain isomers.

-

Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of FAMEs with different chain lengths and degrees of saturation. A typical program might start at a lower temperature (e.g., 100°C), ramp up to an intermediate temperature, and then to a final temperature (e.g., 240°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

-

SIM Ions: Specific ions characteristic of the methyl ester of 17-methylstearic acid should be monitored for quantification (e.g., the molecular ion and key fragment ions).

-

-

Workflow for GC-MS Quantification:

Caption: High-level workflow for the quantification of 17-methylstearic acid.

Potential Biological Signaling Pathways

The biological roles of 17-methylstearic acid are not as well-defined as those of more common fatty acids. However, as a branched-chain fatty acid, it may interact with cellular signaling pathways known to be modulated by lipids.

G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to be ligands for several GPCRs, including GPR40 (FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin secretion and inflammation. While direct activation of these receptors by 17-methylstearic acid has not been extensively studied, its structural similarity to other long-chain fatty acids suggests it could be a potential ligand.

-

Hypothesized Signaling Pathway:

Caption: Potential G-protein coupled receptor signaling pathway for 17-methylstearic acid.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism. Various saturated and unsaturated fatty acids are known to be natural ligands for PPARs. It is plausible that 17-methylstearic acid or its metabolites could modulate the activity of PPAR isoforms (PPARα, PPARγ, PPARδ).

-

Hypothesized PPAR Activation Pathway:

Caption: Potential PPAR activation pathway by 17-methylstearic acid.

Conclusion and Future Directions

17-Methylstearic acid is a component of the human diet, primarily through the consumption of dairy and ruminant meat products. While analytical methods for its detection exist, there is a need for more extensive quantitative data across a broader range of foods. Furthermore, its specific roles in cellular signaling and metabolism are largely unexplored. Future research should focus on:

-

Comprehensive Quantification: Establishing a detailed database of 17-methylstearic acid concentrations in various foods.

-

Method Validation: Developing and validating standardized analytical protocols for its routine quantification.

-

Biological Activity: Investigating the direct interaction of 17-methylstearic acid with key metabolic receptors like GPCRs and PPARs to elucidate its physiological significance.

Understanding the dietary intake and biological functions of 17-methylstearic acid will provide valuable insights for researchers in nutrition, food science, and drug development.

References

Methodological & Application

Synthesis of 17-Methylstearic Acid: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for the chemical synthesis of 17-methylstearic acid (17-methyloctadecanoic acid), a branched-chain fatty acid of interest for various research applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction

17-Methylstearic acid is a saturated fatty acid characterized by a methyl group at the antepenultimate carbon of an eighteen-carbon chain.[1] It is found in various biological systems, including the meibomian glands of mice and certain fungi, suggesting roles in cellular functions and metabolic pathways.[2] In research, it is utilized in studies of lipid metabolism, as a potential biomarker for diseases such as Niemann-Pick disease type C, and in the investigation of its effects on cell membrane properties.[2] The unique branched structure of 17-methylstearic acid can influence the fluidity and stability of lipid bilayers.[3][4][5]

Application Notes

1. Biomarker Research: 17-Methylstearic acid can serve as a biomarker in metabolic studies. For instance, odd-chain fatty acids, including margaric acid (17:0), have been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[6][7] Although 17-methylstearic acid is an iso-fatty acid, its presence and concentration in biological samples can be indicative of specific dietary intakes or metabolic states.

2. Cell Membrane and Lipidomics Studies: The methyl branch in 17-methylstearic acid alters its packing behavior within the phospholipid bilayer of cell membranes.[3][4][5] Researchers can use this fatty acid to investigate the impact of branched-chain fatty acids on membrane fluidity, permeability, and the function of membrane-bound proteins. Saturated fatty acids generally increase membrane rigidity, and the terminal methyl group of 17-methylstearic acid introduces a unique structural perturbation compared to its linear counterpart, stearic acid.[3][4]

3. Drug Development and Metabolism Studies: The physical properties of 17-methylstearic acid, such as its melting point and solubility, are influenced by its branched structure.[8] These characteristics can be exploited in the development of lipid-based drug delivery systems. Furthermore, studying its metabolism can provide insights into the absorption, transport, and storage of dietary fats.[2]

Synthesis of 17-Methylstearic Acid

Two primary synthetic routes are detailed below: a historical method based on the work of Cason (1942) and a modern approach adapted from related syntheses.

Method 1: Historical Synthesis via Organocadmium Reagent (Cason Method)

This method involves the reaction of an organocadmium reagent with an acid chloride. Organocadmium reagents are known for their selectivity in forming ketones from acid chlorides without further addition to form tertiary alcohols.[9][10]

Experimental Protocol:

Step 1: Preparation of Isohexylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of isohexyl bromide in anhydrous diethyl ether to the magnesium turnings.

-

The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

Step 2: Preparation of Diisohexylcadmium

-

In a separate flame-dried flask under a nitrogen atmosphere, place anhydrous cadmium chloride.

-

Cool the Grignard reagent solution from Step 1 in an ice bath.

-

Slowly add the anhydrous cadmium chloride to the Grignard solution with vigorous stirring.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours. A precipitate of magnesium halides will form.

Step 3: Synthesis of Methyl 16-keto-17-methylstearate

-

Prepare the half-ester acid chloride of a suitable dicarboxylic acid (e.g., from methyl hydrogen sebacate).

-

Add the acid chloride solution in anhydrous benzene to the diisohexylcadmium reagent.

-

Reflux the reaction mixture for the appropriate time to ensure complete reaction.

-

Cool the reaction and hydrolyze with dilute sulfuric acid.

-

Extract the product with ether, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purify the resulting keto-ester by distillation under reduced pressure.

Step 4: Reduction and Hydrolysis to 17-Methylstearic Acid

-

Perform a Clemmensen reduction on the purified keto-ester to reduce the ketone to a methylene group.

-

Hydrolyze the resulting ester to the carboxylic acid using a solution of potassium hydroxide in ethanol, followed by acidification.

-

Extract the final product, 17-methylstearic acid, and purify by recrystallization.

Quantitative Data (Cason Method - Estimated)

| Step | Reactants | Product | Solvent | Typical Yield (%) |

| 1 | Isohexyl bromide, Mg | Isohexylmagnesium bromide | Diethyl ether | >90 |

| 2 | Isohexylmagnesium bromide, CdCl₂ | Diisohexylcadmium | Diethyl ether | Good |

| 3 | Diisohexylcadmium, Acid Chloride | Methyl 16-keto-17-methylstearate | Benzene | 60-70 |

| 4 | Keto-ester | 17-Methylstearic Acid | - | 70-80 |

Method 2: Modern Synthetic Approach

This contemporary route is adapted from the synthesis of a related cyclopropane fatty acid and involves the hydrogenation of an unsaturated precursor followed by oxidation.

Experimental Protocol:

Step 1: Synthesis of 14-Methylpentadec-1-yne

-

Prepare a solution of (trimethylsilyl)acetylene in THF-HMPA and cool to -78°C.

-

Add n-butyllithium (n-BuLi) dropwise and stir.

-

Add 1-bromo-12-methyltridecane and allow the reaction to proceed to yield trimethyl(14-methylpentadec-1-ynyl)silane.

-

Desilylate the product using tetrabutylammonium fluoride (TBAF) in THF at 0°C to obtain 14-methylpentadec-1-yne.

Step 2: Synthesis of 17-Methyloctadecan-1-ol

-

Couple 14-methylpentadec-1-yne with a suitable protected bromo-alcohol (e.g., 1-bromo-3-(tetrahydropyran-2-yloxy)propane) using n-BuLi.

-

Remove the protecting group (e.g., with p-TSA in methanol) to yield 17-methyloctadec-4-yn-1-ol.

-

Perform a complete hydrogenation of the alkyne and any resulting alkene to a saturated alcohol using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

Step 3: Oxidation to 17-Methylstearic Acid

-

Dissolve the 17-methyloctadecan-1-ol in a suitable solvent like acetone.

-

Add Jones reagent (CrO₃ in sulfuric acid) dropwise to the alcohol solution at a temperature below 30°C.[11][12][13]

-

Stir the reaction for several hours until the oxidation is complete.[11][12]

-

Quench the reaction with isopropanol and dilute with water.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product, 17-methylstearic acid, by column chromatography or recrystallization. A conversion rate of over 90% can be expected under optimized conditions.[11]

Quantitative Data (Modern Approach - Estimated)

| Step | Reactants | Product | Solvent | Typical Yield (%) |

| 1 | 1-bromo-12-methyltridecane, (TMS)acetylene | 14-Methylpentadec-1-yne | THF-HMPA | ~85 |

| 2 | 14-Methylpentadec-1-yne, protected bromo-alcohol | 17-Methyloctadecan-1-ol | Hexane | ~90 |

| 3 | 17-Methyloctadecan-1-ol, Jones Reagent | 17-Methylstearic Acid | Acetone | >90 |

Visualizations

References

- 1. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 17-Methyloctadecanoic acid | 2724-59-6 [smolecule.com]

- 3. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 6. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. designer-drug.com [designer-drug.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and optimization of long-chain fatty acids via ... [degruyterbrill.com]

- 13. Synthesis and optimization of long-chain fatty acids via ... [degruyterbrill.com]

Application Note: Analysis of 17-Methylstearic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 17-methylstearic acid using Gas Chromatography-Mass Spectrometry (GC-MS). 17-Methylstearic acid, an anteiso-branched-chain fatty acid, is of interest in various biological and pharmaceutical research areas. The methodology outlined below details sample preparation through derivatization to its fatty acid methyl ester (FAME), optimized GC-MS parameters for separation and detection, and data analysis procedures. This guide is intended to provide researchers with a robust framework for the reliable identification and quantification of 17-methylstearic acid in their samples.

Introduction

17-Methylstearic acid is a saturated branched-chain fatty acid found in various natural sources. Its analysis is crucial in fields such as microbiology, food science, and biomedical research to understand its role in cellular membranes, as a biomarker, or its metabolic pathways. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the analysis of free fatty acids by GC can be challenging due to their low volatility and potential for peak tailing. Derivatization to fatty acid methyl esters (FAMEs) is a common and effective strategy to overcome these issues, enhancing chromatographic separation and producing characteristic mass spectra for identification.[1]

This application note presents a detailed protocol for the GC-MS analysis of 17-methylstearic acid, including sample preparation, instrumental analysis, and data interpretation.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

To improve volatility and chromatographic performance, 17-methylstearic acid is converted to its methyl ester (17-methylstearic acid methyl ester) prior to GC-MS analysis. A common and effective method is esterification using boron trifluoride (BF3) in methanol.

Materials:

-

Sample containing 17-methylstearic acid

-

Boron trifluoride-methanol solution (14% w/v)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Heptadecanoic acid (C17:0) as an internal standard

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

Procedure:

-

To a known amount of the sample in a screw-cap test tube, add a known amount of the internal standard, heptadecanoic acid.

-

Evaporate the solvent under a gentle stream of nitrogen if the sample is in a solution.

-

Add 2 mL of 14% BF3-methanol solution to the dried sample.

-

Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following instrumental parameters are recommended for the analysis of 17-methylstearic acid methyl ester. These may be optimized for your specific instrument and column.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector or similar).

-

Capillary column: A non-polar or mid-polar column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC Parameters:

| Parameter | Value |

|---|---|

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min. |

MS Parameters:

| Parameter | Value |

|---|---|

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 50-400 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Expected Retention Time

Branched-chain fatty acid methyl esters generally elute slightly earlier than their straight-chain isomers. Therefore, 17-methylstearic acid methyl ester is expected to have a retention time slightly shorter than that of stearic acid methyl ester (C18:0 FAME) under the specified GC conditions. The exact retention time should be confirmed by running a standard of 17-methylstearic acid methyl ester.

Mass Spectrum of 17-Methylstearic Acid Methyl Ester

The identification of 17-methylstearic acid methyl ester is confirmed by its characteristic mass spectrum obtained by Electron Ionization (EI). The NIST Mass Spectrometry Data Center provides a reference spectrum for methyl 17-methyloctadecanoate.[2]

Key Fragment Ions for Identification:

| m/z | Relative Intensity | Interpretation |

| 312 | ~10% | Molecular Ion [M]+ |

| 281 | ~5% | [M-31]+ (Loss of OCH3) |

| 269 | ~15% | [M-43]+ (Loss of isopropyl group) |

| 143 | ~20% | Cleavage at C10-C11 |

| 87 | ~60% | McLafferty rearrangement + 14 |

| 74 | 100% (Base Peak) | McLafferty rearrangement |

Note: Relative intensities are approximate and can vary between instruments.

Quantitative Analysis

For accurate quantification, an internal standard method is recommended. Heptadecanoic acid (C17:0) is a suitable internal standard as it is a naturally rare fatty acid and has similar chemical properties to 17-methylstearic acid.

Calibration Curve: A calibration curve should be prepared by analyzing a series of standard solutions containing known concentrations of 17-methylstearic acid and a constant concentration of the internal standard. Plot the ratio of the peak area of the 17-methylstearic acid methyl ester to the peak area of the heptadecanoic acid methyl ester against the concentration of 17-methylstearic acid.

Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and selectivity in quantitative analysis, the mass spectrometer can be operated in SIM mode. The following ions are recommended for monitoring:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 17-Methylstearic Acid Methyl Ester | 74 | 87, 269 |

| Heptadecanoic Acid Methyl Ester (IS) | 74 | 87, 270 |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of 17-Methylstearic acid.

Conclusion

The protocol described in this application note provides a reliable and robust method for the qualitative and quantitative analysis of 17-methylstearic acid by GC-MS. The derivatization to its methyl ester allows for excellent chromatographic separation and the generation of a characteristic mass spectrum for confident identification. By using an internal standard and operating the mass spectrometer in SIM mode, accurate and sensitive quantification can be achieved. This methodology is suitable for a wide range of research applications where the analysis of 17-methylstearic acid is required.

References

- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Octadecanoic acid, 17-methyl-, methyl ester [webbook.nist.gov]

Application Notes and Protocols for the Extraction of 17-Methylstearic Acid from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Methylstearic acid, an anteiso-branched-chain fatty acid, is a component of the cell membrane in various bacterial species, particularly within the actinomycetes group, including genera such as Mycobacterium, Nocardia, and Rhodococcus. Its presence and relative abundance can be significant for bacterial identification, chemotaxonomy, and understanding membrane fluidity and environmental adaptation.[1] Furthermore, as drug development professionals explore novel antimicrobial targets, enzymes involved in the biosynthesis of unique bacterial fatty acids like 17-methylstearic acid present potential avenues for investigation.

This document provides a comprehensive protocol for the extraction, derivatization, and quantification of 17-methylstearic acid from bacterial cultures. It also includes an overview of its biosynthesis pathway and typical abundance in select bacterial genera.

Data Presentation